molecular formula C12H12N2O B15262536 2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B15262536
M. Wt: 200.24 g/mol
InChI Key: NNXXLDCUCHTYBE-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of phenylethylamine with ethyl acetoacetate in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone product. The reaction can be represented as follows:

[ \text{Phenylethylamine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Ammonium acetate}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyrimidinone ring to a fully saturated pyrimidinone ring.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully saturated pyrimidinone derivatives.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:

    2-Phenylethylamine: A simple amine with a phenylethyl group, known for its stimulant properties.

    2-Phenylethanol: An alcohol with a phenylethyl group, used in fragrances and flavorings.

    2-Phenylethyl acetate: An ester with a phenylethyl group, also used in fragrances and flavorings.

The uniqueness of this compound lies in its dihydropyrimidinone ring structure, which imparts distinct chemical and biological properties compared to the simpler phenylethyl derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(2-phenylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c15-12-8-9-13-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15)

InChI Key

NNXXLDCUCHTYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CC(=O)N2

Origin of Product

United States

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